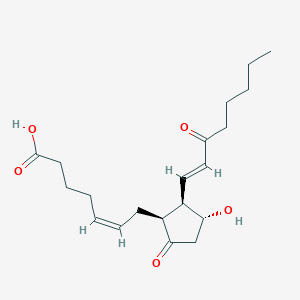

8-iso-15-keto-PGE2

Vue d'ensemble

Description

La 8-iso-15-céto Prostaglandine E2 est une isoprostane, un membre d'une grande famille de biomarqueurs produits par la dégradation peroxydative radicalaire des lipides membranaires . Il s'agit d'un premier métabolite théorique de la 8-iso Prostaglandine E2 via la voie 15-hydroxy PGDH . Ce composé est connu pour son activité biologique, y compris des rôles potentiels dans l'inflammation et la régulation hormonale .

Applications De Recherche Scientifique

Oxidative Stress Biomarker

One of the primary applications of 8-iso-15-keto-PGE2 is its role as a biomarker for oxidative stress . Studies have shown that the ratio of 8-iso-PGF2α to PGF2α can be used to distinguish between different pathways of lipid peroxidation, providing insights into the oxidative status of biological systems. For instance, research indicates that this ratio varies significantly under different conditions, such as exposure to carbon tetrachloride (CCl4) or lipopolysaccharide (LPS), allowing for a quantitative assessment of oxidative stress in vivo .

Diabetes Research

Recent studies have highlighted the elevation of this compound levels in plasma during diabetic conditions. In diabetic animal models, significant increases in this compound have been observed, correlating with markers of lipid oxidation and inflammation. This suggests that this compound may serve as a potential target for therapeutic interventions aimed at mitigating oxidative damage in diabetes .

Inflammatory Diseases

The compound is also being investigated for its role in chronic inflammatory diseases . Prostaglandin E2 (PGE2), from which this compound is derived, has been shown to modulate immune responses and inflammation. Research indicates that PGE2 signaling pathways can influence the gut microbiota composition and subsequently affect intestinal inflammation. Thus, understanding the dynamics of this compound may provide new avenues for treating inflammatory bowel diseases .

Pharmacological Applications

Pharmacologically, this compound is being explored for its potential therapeutic effects. Its modulation could lead to beneficial outcomes in conditions characterized by excessive inflammation or oxidative stress. For example, antioxidants have been shown to reduce levels of various prostaglandins, including this compound, suggesting a protective role against lipid peroxidation-induced damage .

Mechanistic Insights

The mechanistic understanding of how this compound influences various biological pathways is crucial for developing targeted therapies. Studies utilizing models of inflammation have demonstrated that alterations in the levels of this compound can significantly impact cellular responses to oxidative stress and inflammation. Quantifying its levels can thus provide valuable insights into disease mechanisms and therapeutic efficacy .

Data Summary

Mécanisme D'action

Target of Action

8-iso-15-keto-PGE2 is an isoprostane, a type of arachidonic acid metabolite produced by peroxidative attack of membrane lipids

Mode of Action

It is known to be a putative first metabolite of the biologically active compound, 8-iso pge2, via the 15-hydroxy pgdh pathway . This suggests that it may interact with its targets in a similar manner to 8-iso PGE2.

Biochemical Pathways

This compound is produced by the free radical peroxidative degradation of membrane lipids . It is the putative first metabolite of the biologically active compound, 8-iso PGE2, via the 15-hydroxy PGDH pathway

Result of Action

Isoprostanes, in general, are known to have diverse biological effects, including vasoconstriction, platelet aggregation, and inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress can increase the production of isoprostanes, including this compound . More research is needed to fully understand how environmental factors influence the action of this compound.

Méthodes De Préparation

La préparation de la 8-iso-15-céto Prostaglandine E2 implique généralement une synthèse organique. Des voies de synthèse spécifiques et des conditions de réaction sont détaillées dans la littérature scientifique . Pour la production industrielle, le composé peut être synthétisé par une série de réactions organiques, impliquant généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO), le polyéthylène glycol (PEG) et le Tween 80 . Le processus implique le mélange et la clarification de ces solvants pour obtenir la formulation souhaitée .

Analyse Des Réactions Chimiques

La 8-iso-15-céto Prostaglandine E2 subit diverses réactions chimiques, notamment:

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent en utilisant des réactifs spécifiques dans des conditions contrôlées.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

La 8-iso-15-céto Prostaglandine E2 a plusieurs applications de recherche scientifique:

Chimie : Elle est utilisée comme biomarqueur pour étudier la peroxydation des lipides et le stress oxydatif.

Biologie : Elle joue un rôle dans la compréhension des mécanismes de l'inflammation et de la régulation hormonale.

Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels dans les maladies inflammatoires et d'autres conditions médicales.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et d'autres produits chimiques

5. Mécanisme d'action

Le mécanisme d'action de la 8-iso-15-céto Prostaglandine E2 implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'elle exerce ses effets par la voie 15-hydroxy PGDH, influençant divers processus biologiques tels que l'inflammation et la régulation hormonale . L'activité du composé est médiée par son interaction avec des récepteurs et des enzymes spécifiques impliqués dans ces voies .

Comparaison Avec Des Composés Similaires

La 8-iso-15-céto Prostaglandine E2 est unique parmi les isoprostanes en raison de sa structure et de son activité biologique spécifiques. Des composés similaires comprennent:

8-iso Prostaglandine E2 : Une autre isoprostane avec des activités biologiques similaires mais des propriétés structurelles différentes.

8-iso-15-céto Prostaglandine F2β : Un métabolite potentiel de la 8-iso Prostaglandine F2β avec des effets biologiques distincts.

Ces composés partagent certaines similitudes dans leurs rôles de biomarqueurs et leur implication dans la peroxydation des lipides, mais ils diffèrent par leurs structures et leurs activités biologiques spécifiques .

Activité Biologique

8-iso-15-keto-PGE2 is a metabolite derived from the oxidation of prostaglandin E2 (PGE2), a key pro-inflammatory mediator produced from arachidonic acid via cyclooxygenase (COX) pathways. Recent research has begun to elucidate its biological activities, challenging the previously held view of it being merely an inactive metabolite. This article compiles various studies on the biological activity of this compound, focusing on its role in inflammation, cancer biology, and cellular signaling.

Chemical Structure and Formation

This compound is classified as an isoprostane, a type of prostaglandin-like compound formed during lipid peroxidation. It is generated through non-specific oxidative stress processes involving free radicals and reactive oxygen species (ROS) . The formation of this compound can serve as a biomarker for oxidative stress in various physiological and pathological conditions.

Inflammatory Response

Research indicates that this compound may function as a biased agonist at prostanoid receptors, particularly EP2 and EP4. Unlike PGE2, which promotes inflammation, this compound appears to modulate inflammatory responses by activating EP receptors in a manner that can attenuate or terminate PGE2-induced signaling pathways .

Table 1: Comparison of Biological Activities of PGE2 and this compound

| Activity | PGE2 | This compound |

|---|---|---|

| Receptor Activation | Strong agonist | Biased/partial agonist |

| cAMP Formation | High efficacy | Lower efficacy |

| Role in Inflammation | Promotes inflammation | Attenuates inflammation |

| Cellular Signaling | Activates EP4 receptors | Activates EP2 receptors |

Cancer Biology

In colorectal cancer models, this compound has been shown to influence tumor growth and cell signaling. It interacts with β-catenin-mediated transcriptional activities, which are crucial for cancer progression. Studies have demonstrated that while PGE2 stimulates β-catenin activity through Gαs-protein activation, this compound can switch this signaling to a Gαi-protein pathway, suggesting a potential role in cancer cell homeostasis .

Case Study 1: Colorectal Homeostasis

A study conducted on human colorectal tissues indicated that the balance between PGE2 and its metabolites, including this compound, plays a significant role in maintaining tissue homeostasis. The findings suggest that after inflammation is initiated by PGE2, its conversion to this compound may help restore normal cellular functions by switching receptor activation patterns .

Case Study 2: Macrophage Response in Fungal Infections

In research involving Cryptococcus neoformans, it was found that the dehydrogenated form of PGE2 (15-keto-PGE2) promoted fungal growth within macrophages. This study highlighted the importance of eicosanoids in pathogen interaction with host immune cells, suggesting that metabolites like this compound could influence infection outcomes through their effects on immune signaling pathways .

Propriétés

IUPAC Name |

(Z)-7-[(1S,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTJDWROBKPZNV-RSNVZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316099 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914804-63-0 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914804-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of increased 8-iso-15-keto-PGE2 levels in milk after inulin supplementation in cows with subclinical mastitis?

A1: The research paper observed that supplementing the diet of cows experiencing subclinical mastitis with inulin led to an increase in this compound levels in their milk. This finding is significant because this compound is considered to have antibacterial and anti-inflammatory properties. [] Therefore, the elevated levels of this compound in milk could be a contributing factor to the potential benefits of inulin in managing subclinical mastitis by potentially inhibiting the growth of mastitis-causing bacteria and mitigating inflammation within the mammary gland.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.